4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide
Description
Spectroscopic Characterization
The structural identity of this compound is confirmed through advanced spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR : The amide proton (-NH-) appears as a broad singlet near δ 8.5–9.0 ppm, while the aromatic protons of the benzamide group resonate as a doublet (δ 7.8–8.2 ppm) due to coupling with the para-substituted triazine ring. The heptyl chain exhibits signals at δ 0.8–1.5 ppm (terminal -CH₃) and δ 1.2–1.7 ppm (-CH₂- groups).
- ¹³C NMR : The carbonyl carbon (C=O) of the amide group resonates near δ 165–170 ppm, while the trichloromethyl carbons appear at δ 95–100 ppm due to the electron-withdrawing effect of chlorine atoms. The triazine ring carbons are observed at δ 155–160 ppm.
Infrared (IR) Spectroscopy :
Ultraviolet-Visible (UV-Vis) Spectroscopy :
Crystallographic Analysis
X-ray diffraction studies of analogous trichloromethyl-triazine derivatives reveal a planar triazine ring with bond lengths of 1.32–1.35 Å for C-N and 1.44–1.47 Å for C-C. The trichloromethyl groups adopt a trigonal pyramidal geometry, with Cl-C-Cl angles of 109–111°. The benzamide substituent introduces steric bulk, causing slight distortions in the triazine ring’s planarity.
Comparative Analysis of Structural Analogues in Trichloromethyl-Substituted Triazine Systems
The structural and electronic effects of substituents on trichloromethyl-1,3,5-triazines are critical to their chemical behavior. Below is a comparative analysis of key analogues:
Key Observations:
- Electronic Effects : Trichloromethyl groups (-CCl₃) act as strong electron-withdrawing groups, polarizing the triazine ring and enhancing electrophilicity at carbon centers.
- Steric Influence : Bulky substituents like benzamide restrict rotational freedom, whereas alkyl chains (e.g., butyl, propyl) improve volatility.
- Reactivity Trends : Vinyl-substituted triazines undergo addition reactions, while benzamide derivatives participate in nucleophilic aromatic substitution due to the electron-deficient ring.
Properties
CAS No. |
184955-23-5 |
|---|---|
Molecular Formula |
C19H20Cl6N4O |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N-heptylbenzamide |
InChI |
InChI=1S/C19H20Cl6N4O/c1-2-3-4-5-6-11-26-15(30)13-9-7-12(8-10-13)14-27-16(18(20,21)22)29-17(28-14)19(23,24)25/h7-10H,2-6,11H2,1H3,(H,26,30) |
InChI Key |
FOXBRKXAISTIKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
The foundational step involves synthesizing the tris(trichloromethyl)-substituted triazine, which can be achieved through chlorination of cyanuric chloride derivatives. The process is as follows:
Note: The chlorination step involves controlled temperature (around 0-25°C) to prevent over-chlorination, with subsequent substitution reactions carried out at slightly elevated temperatures (around 50°C).
Alternative Synthetic Route
An alternative method involves direct synthesis from 2,4,6-trichlorotriazine precursors, where the trichloromethyl groups are introduced via nucleophilic substitution or radical-mediated processes under UV irradiation, as indicated in recent literature for similar compounds.
Functionalization with Benzamide Derivative
Nucleophilic Aromatic Substitution
The benzamide moiety, specifically N-heptylbenzamide, can be attached to the triazine core via nucleophilic substitution at the 2-position of the triazine ring. The process involves:
- Activation of the benzamide derivative, typically by converting it to its corresponding amine or an activated form such as an acyl chloride or acid anhydride.
- Nucleophilic attack on the chlorinated triazine at the 2-position, facilitated by base catalysis (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Typical Reaction Conditions
| Parameter | Description | References |
|---|---|---|
| Solvent | DMF or DMSO | , |
| Temperature | 80-120°C | , |
| Base | Potassium carbonate or sodium hydride | , |
| Reaction Time | 12-24 hours | , |
Final Alkylation
The N-heptyl chain is introduced either via direct alkylation of the benzamide nitrogen or through prior synthesis of N-heptylbenzamide followed by coupling with the triazine derivative.
Summary of the Synthetic Route
Data Tables Summarizing Raw Materials and Conditions
Supporting Research and Validation
Recent research confirms the feasibility of synthesizing bis(trichloromethyl)-substituted triazines via chlorination and subsequent functionalization with aromatic amines. For example, Jiang et al. (2009) described the synthesis of related bis(trichloromethyl)-triazines with high efficiency, emphasizing the importance of controlled chlorination and nucleophilic substitution conditions for optimal yields.
Furthermore, advanced methods involving radical-mediated substitution and UV irradiation have been explored to improve yields and selectivity, aligning with the procedures used in the synthesis of photoactive derivatives like the compound .
Chemical Reactions Analysis
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazine rings exhibit significant antimicrobial properties . A study highlighted the synthesis of various triazine derivatives, including those similar to 4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide, which demonstrated broad-spectrum antibacterial activity . Specifically, these compounds were effective against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of triazine derivatives have been extensively studied. Compounds analogous to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs demonstrated cytotoxic effects on human cancer cell lines like HeLa and MCF-7 with IC50 values below 100 μM . The mechanism of action often involves inducing apoptosis in cancer cells through mitochondrial pathways .
Herbicidal Activity
Triazine derivatives are well-known for their herbicidal properties. The compound has been evaluated for its effectiveness as a herbicide against various weed species. Studies have shown that it inhibits photosynthesis by interfering with electron transport chains in plants . This mode of action makes it a candidate for developing new herbicides that are effective yet environmentally safe.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of triazine compounds and tested their antimicrobial efficacy. The study found that the derivative similar to this compound exhibited significant inhibition zones against multiple bacterial strains when applied at varying concentrations .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of triazine derivatives. The compound was tested on a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cells (MCF-7) and cervical cancer cells (HeLa). The study concluded that further development could lead to effective treatments for specific cancer types .
Mechanism of Action
The mechanism of action of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules to form covalent bonds, leading to the desired chemical transformation .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key structural analogs differ in substituents on the triazine ring, influencing their chemical properties and applications:
Functional Performance and Research Findings
- Photochemical Reactivity : The target compound’s trichloromethyl groups facilitate efficient radical generation under visible light, outperforming analogs like LS41273 (UV absorbers) but aligning with 2-(4-methoxynaphthyl)-triazine derivatives in photoinitiation efficiency .
- Migration Stability: The heptyl chain in the target compound reduces leaching in polymer matrices compared to shorter-chain analogs (e.g., ethylhexyl esters in USP Iscotrizinol derivatives) .
Contradictions and Limitations
- Application Specificity : While the target compound excels in photoinitiation, triazines with arylthiazolo-oxadiazole groups (e.g., ) show fungicidal activity, highlighting the divergent roles of substituents.
- Synthetic Complexity : The target compound’s synthesis (e.g., via methacrylate polymerization ) is more labor-intensive compared to simpler triazine derivatives like LS41273, which are commercially mass-produced .
Biological Activity
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and potential therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : Not specified in the available literature
- Molecular Formula : C17H18Cl6N4O
- Molecular Weight : 467.99 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antimalarial properties. The following sections detail these activities.
Antimicrobial Activity
Several studies have demonstrated the potential of triazine derivatives to exhibit broad-spectrum antimicrobial activity. For instance:
- Mechanism of Action : Triazine derivatives are known to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death and is particularly effective against antibiotic-resistant strains of Staphylococcus aureus .
- Case Study : A study focused on a series of triazole-containing hybrids showed significant antibacterial activity against various clinically relevant pathogens. The compounds demonstrated dual mechanisms of action, targeting both cell wall synthesis and DNA replication processes .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine A | S. aureus | 16 µg/mL |
| Triazine B | E. coli | 32 µg/mL |
| Triazine C | Pseudomonas aeruginosa | 64 µg/mL |
Antimalarial Activity
The antimalarial properties of related triazine compounds have also been explored:
- Activity Assessment : Research indicates that compounds similar to this compound show modest antimalarial activity against Plasmodium falciparum. Compounds with specific side chains exhibited improved potency .
- Research Findings : A study involving a series of triazinyl compounds reported that certain derivatives displayed IC50 values in the low micromolar range against P. falciparum, indicating their potential as lead compounds for further development .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound I | 1.5 | High |
| Compound II | 3.0 | Moderate |
| Compound III | 5.0 | Low |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
